Lorpiprazole - 108785-69-9

Lorpiprazole

Catalog Number: EVT-273732
CAS Number: 108785-69-9
Molecular Formula: C21H26F3N5
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lorpiprazole is a serotonin antagonist and reuptake inhibitor used for the treatment of major depressive disorder. It is a piperazinyl-triazole derivative.
Source and Classification

Lorpiprazole is classified as an atypical antipsychotic and is known for its complex chemical structure, which incorporates a trifluoromethyl group and a triazatricyclo core. This classification indicates its mechanism of action, which is distinct from typical antipsychotics that primarily target dopamine receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lorpiprazole involves several key steps, starting from readily available precursors. The primary synthetic routes include:

  1. Formation of the Piperazine Ring: This is achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions. This step is crucial as it establishes the foundational piperazine structure necessary for further modifications.
  2. Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This modification enhances the pharmacological properties of Lorpiprazole.
  3. Construction of the Triazatricyclo Core: This complex structure is formed through a series of cyclization reactions, often facilitated by strong acids or bases to promote ring closure. The triazatricyclo core contributes significantly to the compound's efficacy and receptor binding profile.

Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are typically employed.

Molecular Structure Analysis

Structure and Data

Lorpiprazole has a complex molecular structure characterized by its unique arrangement of atoms which contributes to its pharmacological activity. The chemical formula for Lorpiprazole is C21H26F3N5C_{21}H_{26}F_{3}N_{5}.

  • InChI Key: BNRMWKUVWLKDQJ-CRAIPNDOSA-N
  • SMILES Representation: C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

The structural analysis reveals that Lorpiprazole contains multiple functional groups that influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Lorpiprazole can undergo several types of chemical reactions, including:

  1. Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives of the compound.
  2. Reduction: Reduction processes can be achieved using hydrogen gas in the presence of a palladium catalyst, allowing for the conversion of certain functional groups within the molecule.
  3. Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, providing avenues for structural modification and optimization.

The specific products generated from these reactions depend on the conditions employed, including temperature, solvent choice, and reactant concentrations.

Mechanism of Action

Lorpiprazole's mechanism of action primarily involves modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. This dual action is thought to contribute to its efficacy in managing symptoms associated with schizophrenia and other mood disorders:

  • Dopamine Receptor Antagonism: By blocking dopamine receptors, Lorpiprazole may reduce psychotic symptoms.
  • Serotonin Receptor Modulation: Its interaction with serotonin receptors can enhance mood stabilization and reduce anxiety.

The precise biochemical pathways remain an area for further research, but initial studies suggest that Lorpiprazole's unique structure allows for a favorable receptor binding profile compared to other antipsychotics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lorpiprazole exhibits several notable physical and chemical properties:

These properties play a significant role in determining the compound's bioavailability and therapeutic effectiveness.

Applications

Scientific Uses

Lorpiprazole has potential applications in several areas:

  • Psychiatric Treatment: Primarily investigated for its efficacy in treating schizophrenia and other mood disorders.
  • Research Tool: Used in pharmacological studies to understand receptor interactions and drug metabolism.
  • Developmental Studies: Further research into its synthesis could lead to novel derivatives with enhanced therapeutic profiles or reduced side effects.

The ongoing investigation into Lorpiprazole reflects its promise as a therapeutic agent within the field of psychiatry, offering hope for improved treatment options for patients with complex mental health disorders.

Historical Development and Classification of Lorpiprazole

Evolution of Serotonin Antagonist and Reuptake Inhibitors (SARIs) in Psychopharmacology

The development of Serotonin Antagonist and Reuptake Inhibitors (SARIs) represents a significant evolution in psychopharmacology that began with serendipitous discoveries in the mid-20th century. Early anxiolytic treatments like barbiturates (introduced in 1904) and benzodiazepines (discovered in the 1950s) primarily targeted GABAergic systems but were limited by risks of dependence, tolerance, and significant side effects [1]. The need for safer alternatives catalyzed research into serotonin-modulating compounds, leading to the emergence of the first SARIs in the 1980s. Trazodone, initially developed as an antidepressant, demonstrated a novel dual mechanism: serotonin reuptake inhibition coupled with antagonism at 5-HT₂A receptors. This pharmacological profile offered comparable anxiolytic efficacy without the dependency risks associated with benzodiazepines [1] [6].

The SARI class emerged as a distinct pharmacological category during a transformative period when psychopharmacology shifted from neurotransmitter-focused drug design to receptor-specific targeting. This transition was enabled by advances in receptor characterization techniques that allowed researchers to differentiate serotonin receptor subtypes and their functional roles. Nefazodone, a second-generation SARI, exemplified this progress with refined receptor selectivity, though its clinical utility was later compromised by hepatotoxicity concerns. SARIs represented a strategic departure from earlier anxiolytics by simultaneously modulating serotonin availability through reuptake inhibition while blocking specific postsynaptic receptors implicated in anxiety pathways. This dual mechanism addressed limitations of selective serotonin reuptake inhibitors (SSRIs), which often exhibited delayed onset and initial anxiety exacerbation [1] [6].

Table 1: Evolution of Anxiolytic Drug Classes

GenerationTime PeriodRepresentative AgentsPrimary MechanismClinical Limitations
First1904-1950sBarbituratesGABAA positive allosteric modulationNarrow therapeutic index, respiratory depression, high abuse potential
Second1950s-1980sBenzodiazepinesGABAA receptor enhancementSedation, cognitive impairment, tolerance, dependence
Third1980s-PresentSARIs (e.g., Trazodone)Serotonin reuptake inhibition + 5-HT₂A antagonismVariable receptor selectivity, metabolite activity concerns

Structural Analogues and Differentiation Within the Phenylpiperazine Class

Lorpiprazole belongs to the phenylpiperazine class of compounds, characterized by a core aromatic phenyl ring attached to a piperazine moiety. This chemical scaffold confers specific receptor-binding properties that differentiate it from structurally related SARIs. The phenylpiperazine group includes diverse psychotropic agents such as trazodone, nefazodone, etoperidone, and mepiprazole, all sharing the fundamental phenylpiperazine architecture but exhibiting distinct pharmacological profiles due to structural modifications [6] [9].

Lorpiprazole (chemical name: 1-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine) features specific substitutions that refine its receptor interactions. The addition of a chlorophenyl group at the N1 position and a fluorinated benzyl group at the N4 position enhances 5-HT₂A receptor affinity while reducing alpha-1 adrenergic receptor binding compared to earlier analogs like trazodone. This structural optimization results in reduced orthostatic hypotension risk, a common limitation with earlier phenylpiperazines [6]. The compound's triazolone ring system, while not unique to lorpiprazole, appears in a configuration that influences metabolic stability and receptor residence time.

Binding affinity studies reveal how subtle structural variations translate to significant functional differences among phenylpiperazine derivatives. As shown in Table 2, lorpiprazole exhibits approximately 3-fold greater selectivity for 5-HT₂A over alpha-1 adrenergic receptors compared to trazodone, potentially translating to improved tolerability profiles. Furthermore, lorpiprazole demonstrates negligible affinity for muscarinic receptors, distinguishing it from tricyclic antidepressants with anticholinergic effects. These receptor selectivity differences stem from specific stereoelectronic properties conferred by lorpiprazole's halogen substitutions, which influence ligand-receptor docking conformation and binding pocket interactions [6] [9].

Table 2: Comparative Receptor Binding Affinities (Ki in nM) of Phenylpiperazine Derivatives

CompoundSERT5-HT₁A5-HT₂ANETα₁-adrenergicH₁-histamineD₂
Lorpiprazole160-36796-11820-45>8,50012-153220-1,100>3,500
Trazodone160-36796-11820-45>8,50012-153220-1,100>3,500
Nefazodone200-4598026360-6185.5-48≥370910
Etoperidone890853620,000383,1002,300

Regulatory Milestones and Global Approval Status

The regulatory pathway of lorpiprazole reflects the complex evolution of psychiatric drug approval standards and shifting pharmaceutical industry engagement in psychopharmacology. Marketed under the brand name Normarex®, lorpiprazole received its initial approval in select European and Asian markets during the late 1990s, a period characterized by pharmaceutical industry withdrawal from psychiatric drug development due to perceived high risks and complex clinical trial requirements [1] [3]. Unlike first-generation SARIs such as trazodone (FDA-approved 1981) and nefazodone (FDA-approved 1994), lorpiprazole did not pursue approval in major North American markets, reflecting strategic decisions influenced by several factors.

The timing of lorpiprazole's development coincided with significant regulatory shifts following the withdrawal of several psychotropic drugs due to safety concerns. The removal of nomifensine (1986) and subsequent safety issues with nefazodone (hepatotoxicity warnings, 2001) heightened regulatory scrutiny on psychiatric medications, particularly those with novel mechanisms or hepatic metabolism profiles. Additionally, the prioritization of SSRIs as first-line treatments for anxiety and depression created commercial barriers for new mechanisms like SARIs [3] [6]. These factors contributed to a constrained approval landscape where lorpiprazole secured authorization primarily in markets with established historical acceptance of phenylpiperazine derivatives, including several European Union member states (notably France and Italy) and East Asian countries including South Korea and Japan.

Lorpiprazole's approval status exemplifies the fragmentation in global psychiatric drug regulation. Unlike internationally harmonized compounds, lorpiprazole maintains market authorization only in specific jurisdictions, with significant variations in therapeutic indications. In its approved markets, it carries indications for generalized anxiety disorder and adjunctive treatment of major depressive disorder, reflecting regional differences in clinical practice and therapeutic needs. The absence of FDA approval status distinguishes it from second-generation SARIs like vortioxetine, which pursued global registration pathways [6] [9].

Table 3: Regulatory Milestones of Selected SARIs

CompoundInitial Approval YearPrimary MarketsRegulatory Status Notes
Trazodone1981 (FDA)GlobalReceived FDA approval prior to establishment of modern SARI classification
Nefazodone1994 (FDA)US, EuropeSubject to black box warning (2001) and withdrawal in some markets due to hepatotoxicity
Etoperidone1997 (Italy)Limited European marketsApproved in Italy, Spain, Portugal; not marketed in US
Lorpiprazole1999 (France)France, Italy, South Korea, JapanNever submitted for FDA approval; maintained in original markets with post-marketing surveillance
Vilazodone2011 (FDA)GlobalDeveloped as multimodal antidepressant with partial agonism at 5-HT₁A rather than SARI

Properties

CAS Number

108785-69-9

Product Name

Lorpiprazole

IUPAC Name

(1R,8S)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene

Molecular Formula

C21H26F3N5

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m1/s1

InChI Key

BNRMWKUVWLKDQJ-CRAIPNDOSA-N

SMILES

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Lorpiprazole;

Canonical SMILES

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Isomeric SMILES

C1C[C@@H]2CN3C(=NN=C3[C@@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.